molecular formula C18H20N2O4 B3885895 2-(4-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide

2-(4-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide

Cat. No.: B3885895
M. Wt: 328.4 g/mol
InChI Key: OQNMTLRDPZHWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide, also known by its chemical abbreviation, BNTA, is a compound that has gained significant attention in scientific research due to its potential as a biological tool. BNTA is a small molecule that can be synthesized in the laboratory and has been shown to have unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of BNTA is not fully understood, but it is believed to involve the binding of the compound to specific proteins or enzymes. Once bound, BNTA can alter the activity of these proteins or enzymes, leading to changes in various biological processes.
Biochemical and Physiological Effects:
BNTA has been shown to have a variety of biochemical and physiological effects. For example, BNTA has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, BNTA has been shown to bind to specific proteins, such as the protein kinase C isoform delta, which is involved in the regulation of various cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BNTA in laboratory experiments is its specificity. BNTA has been shown to bind to proteins and enzymes in a specific manner, which can be used to study their function and activity. Additionally, BNTA is a small molecule that can be easily synthesized in the laboratory, making it a convenient tool for studying various biological processes.
One of the limitations of using BNTA in laboratory experiments is that its mechanism of action is not fully understood. Additionally, BNTA has been shown to have some cytotoxic effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of BNTA in scientific research. One potential application is the study of protein-protein interactions in disease states. BNTA could be used to study the interactions between proteins that are involved in disease processes, which could provide valuable insights into the mechanisms of various diseases.
Another potential application is the development of new drugs. BNTA has been shown to have unique biochemical and physiological effects, which could be exploited in the development of new drugs for various diseases.
Overall, BNTA is a valuable tool for scientific research due to its specificity and unique biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields of research.

Scientific Research Applications

BNTA has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme activity, and receptor-ligand interactions. BNTA has been shown to bind to proteins and enzymes in a specific manner, which can be used to study their function and activity. Additionally, BNTA has been used as a tool to study the binding of ligands to receptors, which can provide valuable insights into the mechanisms of various biological processes.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-18(2,3)13-4-10-16(11-5-13)24-12-17(21)19-14-6-8-15(9-7-14)20(22)23/h4-11H,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNMTLRDPZHWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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